molecular formula C24H28N2O5 B7708403 N-butyl-N-((2-hydroxy-6-methoxyquinolin-3-yl)methyl)-3,4-dimethoxybenzamide

N-butyl-N-((2-hydroxy-6-methoxyquinolin-3-yl)methyl)-3,4-dimethoxybenzamide

Cat. No.: B7708403
M. Wt: 424.5 g/mol
InChI Key: CPEUBELVHHKNBN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-butyl-N-((2-hydroxy-6-methoxyquinolin-3-yl)methyl)-3,4-dimethoxybenzamide, also known as BMH-21, is a small molecule inhibitor that has been developed for the treatment of cancer. It has shown promising results in preclinical studies and is currently being investigated for its potential use in clinical trials.

Mechanism of Action

The mechanism of action of N-butyl-N-((2-hydroxy-6-methoxyquinolin-3-yl)methyl)-3,4-dimethoxybenzamide involves the inhibition of the protein Hsp90, which is involved in the folding and stabilization of various proteins that are important for cancer cell growth and survival. By inhibiting Hsp90, this compound disrupts the function of these proteins, leading to the death of cancer cells.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects. In addition to inhibiting Hsp90, it has been shown to induce the expression of heat shock proteins, which are involved in the cellular stress response. It has also been shown to affect the expression of various genes that are involved in cancer cell growth and survival.

Advantages and Limitations for Lab Experiments

N-butyl-N-((2-hydroxy-6-methoxyquinolin-3-yl)methyl)-3,4-dimethoxybenzamide has a number of advantages for use in lab experiments. It is a small molecule inhibitor, which makes it easy to synthesize and purify. In addition, it has been extensively studied in preclinical models and has shown promising results. However, there are also some limitations to its use in lab experiments. For example, it may have off-target effects that could interfere with the interpretation of results.

Future Directions

There are a number of future directions for the study of N-butyl-N-((2-hydroxy-6-methoxyquinolin-3-yl)methyl)-3,4-dimethoxybenzamide. One area of research is the development of more potent and selective inhibitors of Hsp90. Another area of research is the investigation of the potential use of this compound in combination with other cancer therapies, such as chemotherapy or radiation therapy. Finally, there is a need for further preclinical and clinical studies to determine the safety and efficacy of this compound in humans.

Synthesis Methods

N-butyl-N-((2-hydroxy-6-methoxyquinolin-3-yl)methyl)-3,4-dimethoxybenzamide can be synthesized using a multi-step process that involves the reaction of various chemical compounds. The first step involves the reaction of 3,4-dimethoxybenzaldehyde with butylamine to form the benzylidene derivative. This is followed by the reaction of the benzylidene derivative with 2-hydroxy-6-methoxyquinoline to form the final product, this compound.

Scientific Research Applications

N-butyl-N-((2-hydroxy-6-methoxyquinolin-3-yl)methyl)-3,4-dimethoxybenzamide has been extensively studied for its potential use in cancer treatment. It has been shown to inhibit the growth of various cancer cell lines, including breast, prostate, and lung cancer cells. In addition, this compound has been shown to induce apoptosis, or programmed cell death, in cancer cells.

Properties

IUPAC Name

N-butyl-3,4-dimethoxy-N-[(6-methoxy-2-oxo-1H-quinolin-3-yl)methyl]benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H28N2O5/c1-5-6-11-26(24(28)16-7-10-21(30-3)22(14-16)31-4)15-18-12-17-13-19(29-2)8-9-20(17)25-23(18)27/h7-10,12-14H,5-6,11,15H2,1-4H3,(H,25,27)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CPEUBELVHHKNBN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN(CC1=CC2=C(C=CC(=C2)OC)NC1=O)C(=O)C3=CC(=C(C=C3)OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H28N2O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

424.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.